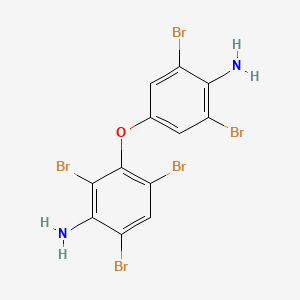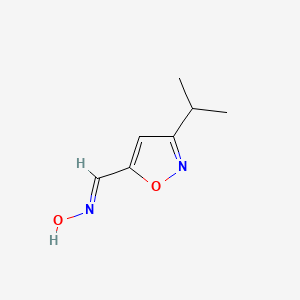
(2,6-Dibromo-4-fluorophenyl)methanol
Übersicht
Beschreibung
“(2,6-Dibromo-4-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H5Br2FO and a molecular weight of 283.92 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2,6-Dibromo-4-fluorophenyl)methanol” consists of a phenyl ring substituted with two bromine atoms, one fluorine atom, and a methanol group . The exact spatial configuration can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“(2,6-Dibromo-4-fluorophenyl)methanol” is a solid at room temperature . Other physical and chemical properties such as solubility, boiling point, and specific optical rotation are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
A study highlights the advantages of palladium-catalyzed C-H halogenation over traditional methods for preparing multi-substituted arenes, demonstrating milder conditions, higher yields, better selectivity, and practicality (Sun, Sun, & Rao, 2014). This indicates the utility of halogenated phenylmethanols in facilitating diverse chemical reactions.
Material Science
Electrochemical studies have explored the oxidation of tribromophenols in methanol, leading to various monomeric and dimeric alkoxy derivatives (Markova, Kučerová, Skopalová, & Barták, 2015). This demonstrates the role of halogenated phenylmethanols in synthesizing compounds with potential applications in environmental chemistry and materials science.
Photophysical Studies
Research into dual fluorescence in specific compounds reveals significant findings about conformational changes and aggregation effects, which can be induced by the solvent environment, providing insights into molecular interactions and the potential for rapid analysis of conformational changes using fluorescence spectroscopy (Matwijczuk, Kamiński, Górecki, Ludwiczuk, Niewiadomy, Maćkowski, & Gagoś, 2015).
Analytical Chemistry
The interaction of alcohols with fluorophenylacetylenes has been investigated, showing how methanol forms complexes incorporating hydrogen bonds. This study aids in understanding the subtleties of hydrogen bonding and molecular recognition (Maity, Maity, & Patwari, 2011).
Crystallography and Molecular Structure
Crystallographic analyses offer detailed insights into molecular structures, including the arrangement of molecules and intermolecular interactions. Such studies are crucial for designing materials with specific properties and understanding the structural basis of molecular function (Kang, Kim, Park, & Kim, 2015).
Wirkmechanismus
Safety and Hazards
“(2,6-Dibromo-4-fluorophenyl)methanol” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,6-dibromo-4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRVRSIZRGCUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dibromo-4-fluorophenyl)methanol | |
CAS RN |
1346674-69-8 | |
| Record name | (2,6-Dibromo-4-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/no-structure.png)

![(1R,3S)-3-[[(E)-Tetrahydro-2-oxothiophene-3-ylidene]methyl]-2,2-dimethylcyclopropanecarboxylic acid benzyl ester](/img/structure/B591447.png)

![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)

![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)

